![molecular formula C22H29NO3 B14381583 N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine CAS No. 87991-49-9](/img/structure/B14381583.png)
N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine is a synthetic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine can be achieved through several synthetic routes. One common method involves the Strecker amino acid synthesis, which is a well-known method for synthesizing amino acids. This method involves the reaction of an aldehyde with cyanide in the presence of ammonia, followed by hydrolysis to yield the desired amino acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine include:
- N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide
- Diethyl malonate
Uniqueness
This compound is unique due to its specific structural features, which include both aromatic and aliphatic components. This unique structure may confer specific chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
87991-49-9 |
|---|---|
Formule moléculaire |
C22H29NO3 |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
(2S)-2-[4-(2-methylhexan-2-yloxy)anilino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H29NO3/c1-4-5-15-22(2,3)26-19-13-11-18(12-14-19)23-20(21(24)25)16-17-9-7-6-8-10-17/h6-14,20,23H,4-5,15-16H2,1-3H3,(H,24,25)/t20-/m0/s1 |
Clé InChI |
CAXUOBDRGGRZPK-FQEVSTJZSA-N |
SMILES isomérique |
CCCCC(C)(C)OC1=CC=C(C=C1)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
CCCCC(C)(C)OC1=CC=C(C=C1)NC(CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one](/img/structure/B14381507.png)
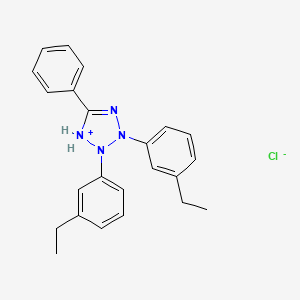
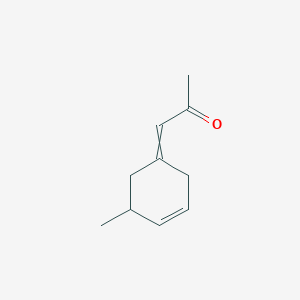

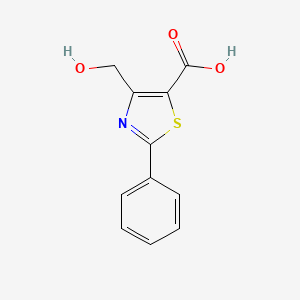
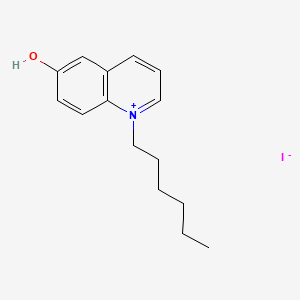
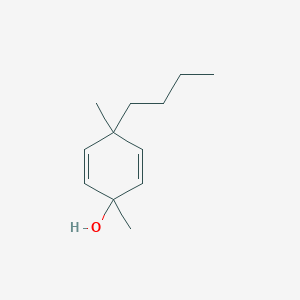
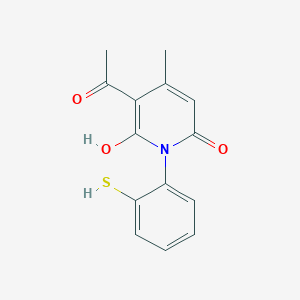
![[2-(Benzylsulfanyl)ethenyl]benzene](/img/structure/B14381559.png)
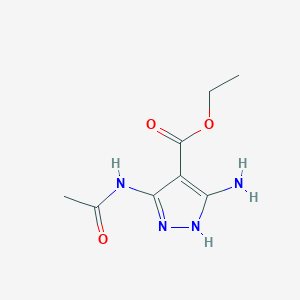

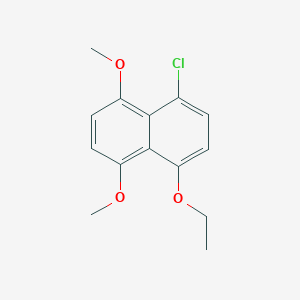
![1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B14381582.png)
